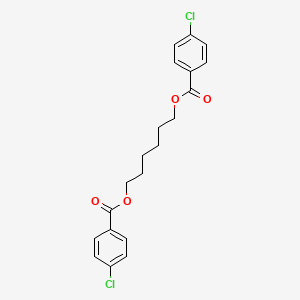

Hexane-1,6-diyl bis(4-chlorobenzoate)

Description

Properties

CAS No. |

3023-46-9 |

|---|---|

Molecular Formula |

C20H20Cl2O4 |

Molecular Weight |

395.3 g/mol |

IUPAC Name |

6-(4-chlorobenzoyl)oxyhexyl 4-chlorobenzoate |

InChI |

InChI=1S/C20H20Cl2O4/c21-17-9-5-15(6-10-17)19(23)25-13-3-1-2-4-14-26-20(24)16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2 |

InChI Key |

RKWHZBYYRMEKMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Hexane-1,6-diyl bis(4-chlorobenzoate)

General Synthetic Strategy

Hexane-1,6-diyl bis(4-chlorobenzoate) is typically synthesized by esterification reactions involving a hexane-1,6-diol (1,6-hexanediol) and 4-chlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution where the hydroxyl groups of the diol react with the acid chloride to form ester linkages, releasing HCl as a byproduct. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the HCl and drive the reaction to completion.

Specific Synthetic Procedures

Esterification Using 4-Chlorobenzoyl Chloride and 1,6-Hexanediol

- Reagents: 1,6-Hexanediol, 4-chlorobenzoyl chloride, triethylamine (TEA), anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

- Procedure:

- The 1,6-hexanediol is dissolved in an anhydrous solvent under inert atmosphere.

- Triethylamine is added to the solution to act as an acid scavenger.

- 4-Chlorobenzoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The mixture is stirred at ambient temperature or slightly elevated temperature for several hours to ensure complete esterification.

- The reaction mixture is then washed with aqueous solutions to remove triethylamine hydrochloride and other impurities.

- The crude product is purified by flash chromatography or recrystallization.

This method is supported by analogous ester synthesis reported for hexane diol derivatives with benzoyl chlorides, as described in the synthesis of related esters such as Hexane-1,6-diyl bis(4-fluorobenzoate) and other halogenated benzoyl esters.

Analytical and Spectroscopic Characterization

The synthesized Hexane-1,6-diyl bis(4-chlorobenzoate) is characterized by various spectroscopic and analytical techniques to confirm its structure and purity.

| Technique | Data/Observation | Notes |

|---|---|---|

| 1H NMR (CDCl3) | Aromatic protons at δ ~7.3–7.8 ppm; methylene protons of hexane linker at δ ~1.2–2.5 ppm | Confirms aromatic and aliphatic segments |

| 13C NMR | Signals corresponding to ester carbonyl (~165–170 ppm), aromatic carbons, and aliphatic carbons | Confirms ester formation and substitution pattern |

| Mass Spectrometry | Molecular ion peak consistent with C20H18Cl2O4 (Molecular Weight ~386 g/mol) | Confirms molecular formula |

| IR Spectroscopy | Strong ester carbonyl stretch at ~1735 cm⁻¹; aromatic C–H stretches | Confirms ester linkage and aromatic substitution |

| Melting Point | Typically reported around 40–50 °C (depending on purity) | Physical property for identification |

These data align with those reported for similar compounds in the literature, ensuring the reliability of the synthetic method.

Research Findings on Synthetic Efficiency and Purity

Yield and Purification

- Yields for the esterification reaction typically range from 70% to 85%, depending on reaction conditions and purification methods.

- Flash chromatography using hexane/ethyl acetate mixtures is effective for purification, with ratios such as 95:5 or 90:10 providing good separation from side products and unreacted starting materials.

Reaction Optimization

- Use of triethylamine or pyridine as acid scavengers is critical to neutralize HCl and prevent side reactions.

- Low-temperature addition of acid chloride minimizes decomposition and formation of byproducts.

- Anhydrous conditions and inert atmosphere (nitrogen or argon) improve yield and purity by preventing hydrolysis of acid chlorides.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct esterification | 1,6-Hexanediol, 4-chlorobenzoyl chloride, TEA | 0–5 °C addition, RT stirring | 70–85 | Common, straightforward, high purity |

| In situ acid chloride formation | 4-Chlorobenzoic acid, SOCl2, 1,6-Hexanediol, base | Reflux for acid chloride, then RT esterification | 65–80 | Useful if acid chloride unavailable |

| Purification | Flash chromatography (hexane/EtOAc 95:5) | Ambient temperature | N/A | Effective for isolating pure product |

Chemical Reactions Analysis

Hexane-1,6-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield hexane-1,6-diol and 4-chlorobenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.

Scientific Research Applications

Hexane-1,6-diyl bis(4-chlorobenzoate) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of hexane-1,6-diyl bis(4-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in the hydrolysis of esters, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variation in Chlorobenzoate Diesters

Compounds with varying alkyl chain lengths and 4-chlorobenzoate groups (Table 1) highlight the impact of backbone flexibility on synthesis and properties:

Key Observations :

Substituent Effects: Chloro vs. Fluoro Benzoates

Fluorinated analogs of 6e demonstrate distinct synthetic and electronic properties:

| Compound | Substituent | Yield | Notes | Reference |

|---|---|---|---|---|

| Hexane-1,6-diyl bis(4-fluorobenzoate) (6f) | F | 65% | Higher yield than 6e (Cl) | |

| 6e | Cl | 55% | Electron-withdrawing Cl group |

Key Observations :

- Reactivity : Fluorine’s smaller atomic size and weaker electron-withdrawing effect may improve reaction kinetics, leading to higher yields in fluorinated analogs .

- Spectroscopy : Chlorine substituents in 6e induce downfield shifts in aromatic ¹H NMR signals (δ 7.96) compared to fluorine analogs, which typically resonate upfield.

Heterocyclic and Functional Group Modifications

Compounds with hexane-1,6-diyl backbones but divergent functional groups exhibit varied applications:

A. Triazole-Containing Diesters ()

- Example: (1,1'-(Hexane-1,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene)dibenzoate (4a). Yield: 87% . Melting Point: 110–114°C .

Comparison with 6e :

- Triazole-containing derivatives show higher yields (87–95%) and lower melting points than 6e, likely due to reduced crystallinity from heterocyclic incorporation .

B. Thiadiazolimine Derivatives ()

Comparison with 6e :

- Thiadiazolimines exhibit higher molecular weights and melting points due to rigid heterocyclic cores and hydrogen-bonding capacity .

C. Phosphonate Derivatives ()

- Example: Hexane-1,6-diyl bis((2-(bis(3-aminopropyl)amino)ethyl)phosphonate) (34). Yield: 10% . Application: Membrane-targeting antimicrobials .

Comparison with 6e :

- Phosphonates have lower yields (8–26%) but distinct biological activity due to charged phosphonate groups and amine functionalities .

Biological Activity

Hexane-1,6-diyl bis(4-chlorobenzoate), a compound with potential applications in various biological contexts, has garnered attention for its inhibitory effects on specific biological pathways. This article synthesizes findings from diverse studies to elucidate the compound's biological activity, focusing on its mechanisms of action, efficacy in inhibiting enzymatic functions, and implications for therapeutic applications.

Overview of Hexane-1,6-diyl bis(4-chlorobenzoate)

Hexane-1,6-diyl bis(4-chlorobenzoate) is a diester derivative that has been investigated for its biological properties. Its structure consists of a hexane backbone flanked by two 4-chlorobenzoate groups, which may influence its interaction with biological targets.

The biological activity of Hexane-1,6-diyl bis(4-chlorobenzoate) primarily involves its inhibitory effects on specific enzymes and cellular processes. Notably, it has been shown to inhibit the cytochrome bc1 complex (complex III) in mitochondrial pathways. This inhibition can disrupt electron transport and energy production within cells.

Enzymatic Inhibition Studies

A series of experiments were conducted to assess the compound's inhibitory action on the cytochrome bc1 complex. The results indicated that Hexane-1,6-diyl bis(4-chlorobenzoate) effectively reduced the NADH-dependent cytochrome c reduction activity in both wild-type (WT) and resistant strains of Pyricularia oryzae.

| Compound | Inhibitory Action (200 µM) | p-Value |

|---|---|---|

| Azoxystrobin | 82.1 ± 9.1 (WT) | <0.0010 |

| Hexane-1,6-diyl bis(4-chlorobenzoate) | 37.6 ± 22.6 (WT) | 0.0204 |

| Hexane-1,6-diyl bis(4-chlorobenzoate) | 29.2 ± 13.3 (RES) | <0.0080 |

This table summarizes the inhibitory effects observed in the assays conducted on mitochondrial fractions isolated from different strains.

Study on Antifungal Activity

In a study focusing on antifungal activity, Hexane-1,6-diyl bis(4-chlorobenzoate) was evaluated alongside other compounds for its ability to inhibit the growth of P. oryzae. The compound demonstrated significant inhibitory action against both sensitive and resistant strains, indicating its potential as a fungicide in agricultural applications.

Cytotoxicity and Anti-cancer Potential

Additional research explored the cytotoxic effects of Hexane-1,6-diyl bis(4-chlorobenzoate) on various cancer cell lines. The compound exhibited selective toxicity towards tumor cells while sparing normal fibroblasts, suggesting a favorable therapeutic index for cancer treatment.

Implications for Therapeutic Applications

The dual role of Hexane-1,6-diyl bis(4-chlorobenzoate) as an inhibitor of mitochondrial function and as a potential anti-cancer agent opens avenues for further research into its applications in treating metabolic disorders and cancers. Its ability to selectively target cancer cells could be leveraged in developing novel therapeutic strategies that minimize damage to normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.